molecular formula C20H20BrN3O3S B13845542 Ethyl 6-bromo-2-[(3-carbamimidoylphenyl)sulfanylmethyl]-5-hydroxy-1-methylindole-3-carboxylate

Ethyl 6-bromo-2-[(3-carbamimidoylphenyl)sulfanylmethyl]-5-hydroxy-1-methylindole-3-carboxylate

Cat. No.: B13845542
M. Wt: 462.4 g/mol
InChI Key: PUDPBJXPLBAYOY-UHFFFAOYSA-N
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Description

The IUPAC name of RUK-P2 is 6-Bromo-5-hydroxy-1-methyl-2-[(m-carboximidamide-thiophenol)methyl]-1H-indole-3-carboxylic Acid Ethyl Ester. It has a molecular formula of C20H20BrN3O3S and a molecular weight of 462.36 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of RUK-P2 involves the reaction of 6-bromo-5-hydroxy-1-methylindole-3-carboxylic acid with m-carboximidamide-thiophenol in the presence of a suitable base. The reaction is typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran under reflux conditions. The product is then esterified with ethanol to yield the ethyl ester derivative .

Industrial Production Methods

Industrial production of RUK-P2 follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The final product is purified using techniques such as recrystallization or chromatography to achieve a purity of over 98%.

Chemical Reactions Analysis

Types of Reactions

RUK-P2 undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group in RUK-P2 can be oxidized to form a ketone derivative.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophilic substitution reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

RUK-P2 has several scientific research applications, including:

    Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of impurities in Arbidol.

    Biology: Studied for its potential biological activities, including antiviral and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Used in the synthesis of other pharmaceutical intermediates and fine chemicals

Mechanism of Action

The mechanism of action of RUK-P2 involves its interaction with specific molecular targets and pathways. It is known to inhibit viral replication by interfering with the viral entry process. RUK-P2 binds to the viral envelope proteins, preventing the fusion of the virus with the host cell membrane. This action blocks the entry of the virus into the host cell, thereby inhibiting its replication .

Comparison with Similar Compounds

RUK-P2 is unique compared to other similar compounds due to its specific chemical structure and biological activity. Similar compounds include:

    Arbidol: The parent compound from which RUK-P2 is derived. Arbidol is used as an antiviral agent.

    Oseltamivir: Another antiviral agent with a different mechanism of action.

    Ribavirin: An antiviral compound with a broad spectrum of activity

RUK-P2 stands out due to its specific interaction with viral envelope proteins, making it a valuable compound for further research and development in antiviral therapies.

Properties

Molecular Formula

C20H20BrN3O3S

Molecular Weight

462.4 g/mol

IUPAC Name

ethyl 6-bromo-2-[(3-carbamimidoylphenyl)sulfanylmethyl]-5-hydroxy-1-methylindole-3-carboxylate

InChI

InChI=1S/C20H20BrN3O3S/c1-3-27-20(26)18-13-8-17(25)14(21)9-15(13)24(2)16(18)10-28-12-6-4-5-11(7-12)19(22)23/h4-9,25H,3,10H2,1-2H3,(H3,22,23)

InChI Key

PUDPBJXPLBAYOY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(C2=CC(=C(C=C21)O)Br)C)CSC3=CC=CC(=C3)C(=N)N

Origin of Product

United States

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